4-(3-Nitrobenzenesulfonyl)piperazin-2-one
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Overview
Description
4-(3-Nitrobenzenesulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H11N3O5S and a molecular weight of 285.28 g/mol . It is characterized by the presence of a piperazinone ring substituted with a 3-nitrobenzenesulfonyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one typically involves the reaction of piperazin-2-one with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3-Nitrobenzenesulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Nitrobenzenesulfonyl)piperazin-2-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzenesulfonyl)piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
4-(3-Nitrobenzenesulfonyl)piperazin-2-one can be compared with other similar compounds such as:
4-(3-Nitrobenzenesulfonyl)piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazinone ring.
4-(3-Nitrobenzenesulfonyl)morpholine: Contains a morpholine ring instead of a piperazinone ring.
4-(3-Nitrobenzenesulfonyl)pyrazolidin-3-one: Features a pyrazolidinone ring instead of a piperazinone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitro and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(3-nitrophenyl)sulfonylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c14-10-7-12(5-4-11-10)19(17,18)9-3-1-2-8(6-9)13(15)16/h1-3,6H,4-5,7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPIGHVJMVXBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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